molecular formula C20H23N3O5S B2671001 Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate CAS No. 1210350-63-2

Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate

Cat. No.: B2671001
CAS No.: 1210350-63-2
M. Wt: 417.48
InChI Key: ZZDZRRUPBOREBV-UHFFFAOYSA-N
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Description

Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate is a structurally complex small molecule featuring a benzene-1,3-dicarboxylate ester core. This core is substituted at the 5-position with a propanoylamino linker that connects to a 4,6-dimethyl-2-methylsulfanylpyrimidine moiety. The ester groups on the benzene ring enhance hydrophobicity, while the pyrimidine ring may participate in hydrogen bonding or π-π stacking.

Such methods may apply to the synthesis of this compound. Spectroscopic techniques (e.g., NMR, UV) and crystallographic tools like SHELXL are critical for characterizing its structure and confirming purity .

Properties

IUPAC Name

dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-11-16(12(2)22-20(21-11)29-5)6-7-17(24)23-15-9-13(18(25)27-3)8-14(10-15)19(26)28-4/h8-10H,6-7H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDZRRUPBOREBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The benzene ring is then functionalized with carboxylate groups, and the final step involves the coupling of the pyrimidine and benzene rings through an amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups on the benzene ring can be reduced to amines.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of the nitro groups would yield amines.

Scientific Research Applications

Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural substrates of certain enzymes, allowing the compound to inhibit or activate these enzymes. The benzene ring and its substituents can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest analogs include:

Pyrimidine-based benzene dicarboxylates: E.g., compounds with amino, hydroxyl, or cyano substituents instead of methylsulfanyl groups.

Benzene dicarboxylates with heterocyclic linkers: Such as pyrazole or pyran derivatives (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones) .

Key Comparative Parameters

Parameter Target Compound Analogues
Core Structure Benzene-1,3-dicarboxylate with pyrimidine linker Benzene carboxylates with pyrazole/pyran linkers (e.g., compounds 7a, 11b)
Substituents 4,6-dimethyl-2-methylsulfanylpyrimidine Amino, hydroxyl, cyano groups (e.g., 5-amino-3-hydroxy-pyrazole)
Synthetic Route Likely involves propanoylamino coupling and esterification Condensation with malononitrile/ethyl cyanoacetate in 1,4-dioxane/triethylamine
Hydrophobicity High (due to methylsulfanyl and ester groups) Variable (e.g., hydroxyl groups in compound 7a increase polarity)
Spectroscopic Features Distinct ¹H-NMR signals for SCH₃ (~δ 2.5 ppm) and pyrimidine protons Pyrazole NH₂ groups show δ 5.5–6.5 ppm; cyano groups absorb strongly in IR
Crystallography Likely refined via SHELXL, enabling precise bond-length/angle analysis Similar use of SHELX for pyran/pyrazole derivatives

Functional Differences

  • Reactivity: The methylsulfanyl group may undergo oxidation to sulfoxide/sulfone derivatives, unlike amino or hydroxyl substituents.
  • Biological Activity : Pyrimidine derivatives often exhibit antimicrobial or kinase-inhibitory properties, whereas pyrazole-linked compounds (e.g., 7a, 11b) may target different enzymes .
  • Solubility : The target compound’s ester and SCH₃ groups reduce aqueous solubility compared to hydroxylated analogs (e.g., compound 7a) .

Research Findings and Limitations

  • Synthesis: No direct data exists for the target compound, but methods for analogous structures suggest moderate yields (~60–70%) under reflux conditions .
  • Spectroscopy : ¹³C-NMR would distinguish the benzene dicarboxylate carbons (~δ 165–170 ppm) and pyrimidine carbons (~δ 150–160 ppm) .
  • Toxicity Data: No TRI reports are available, but methylsulfanyl groups may require handling precautions similar to sulfur-containing toxins .

Biological Activity

Dimethyl 5-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]benzene-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its structural components and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure combining a pyrimidine moiety with a benzene dicarboxylate. The synthesis typically involves several steps:

  • Formation of the Pyrimidine Ring : The initial step includes the cyclization of appropriate precursors.
  • Introduction of the Methylsulfanyl Group : This is achieved through substitution reactions.
  • Functionalization of the Benzene Ring : The benzene ring is modified to introduce carboxylate groups.
  • Amide Bond Formation : The final step involves coupling the pyrimidine and benzene rings through an amide bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can mimic natural substrates, allowing it to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds containing pyrimidine structures often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Activity : Certain studies suggest potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in various models .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAntitumor
Compound CAnti-inflammatory

Table 2: Synthesis Conditions

StepConditionsYield (%)
Pyrimidine FormationAcidic/Basic Cyclization85
Methylsulfanyl IntroductionSubstitution Reaction90
Benzene FunctionalizationElectrophilic Aromatic Substitution75
Amide Bond FormationCoupling Reaction80

Case Studies

  • Antitumor Activity Study :
    A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting promising antitumor potential.
  • Anti-inflammatory Mechanism Investigation :
    Research focused on the compound's ability to modulate inflammatory cytokines in vitro. It demonstrated a decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), highlighting its potential role in treating inflammatory diseases .

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